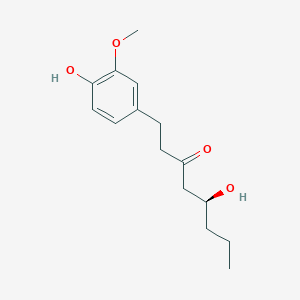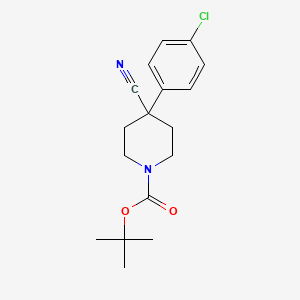
Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate
概要
説明
“Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a tert-butyl ester group, a cyanide group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom . The chlorophenyl group would contribute to the aromaticity of the molecule, while the cyanide group would introduce a polar character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the cyanide group could undergo transformations such as hydrolysis or reduction . The chlorophenyl group, being part of an aromatic system, could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyanide group and the aromatic chlorophenyl group could affect its solubility and reactivity .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Researchers have developed methods for synthesizing compounds related to Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate. For example, a study detailed the synthesis of a related compound involving reactions with chloroformate ethyl ester and N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine, demonstrating the methods used in creating complex organic structures (Zou Xia, 2001).
Crystal Structure Analysis : X-ray diffraction has been employed to determine the crystal structure of similar compounds. This includes the analysis of molecular packing and hydrogen bonding patterns, providing insights into the structural properties of these chemicals (C. Didierjean et al., 2004).
Stereoselective Synthesis : Research has focused on the stereoselective synthesis of piperidine derivatives. This includes the creation of compounds with specific spatial arrangements, which is crucial in the development of pharmaceuticals and other functional materials (A. I. Moskalenko et al., 2014).
Applications in Drug Development
Intermediate in Anticancer Drugs : Some studies have highlighted the use of related compounds as intermediates in the synthesis of small molecule anticancer drugs. This underscores the importance of these chemicals in the development of new therapeutic agents (Binliang Zhang et al., 2018).
Protein Tyrosine Kinase Inhibitors : Certain derivatives have been identified as key intermediates in the synthesis of novel protein tyrosine kinase inhibitors, which are significant in cancer treatment (Chen Xin-zhi, 2011).
Enantioselective Synthesis for Medical Compounds : The enantioselective synthesis of compounds related to Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate is crucial for creating medically relevant structures, such as pyrrolidine derivatives used in drug development (John Y. L. Chung et al., 2005).
作用機序
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a piperidine ring, like the one in this molecule, are often involved in interactions with receptors in the nervous system .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, if it targets receptors in the nervous system, it could influence neurotransmitter signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties are influenced by the compound’s chemical structure and can greatly affect its bioavailability .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAZJKMOIVSYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678162 | |
| Record name | tert-Butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |
CAS RN |
218451-34-4 | |
| Record name | tert-Butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform](/img/structure/B1504372.png)
![N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B1504373.png)
![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate](/img/structure/B1504376.png)
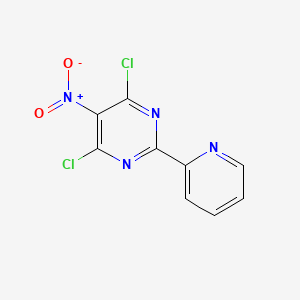

![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1504383.png)
![Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1504386.png)
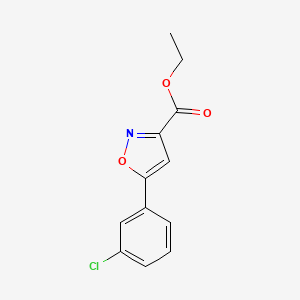
![N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide](/img/structure/B1504392.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504393.png)
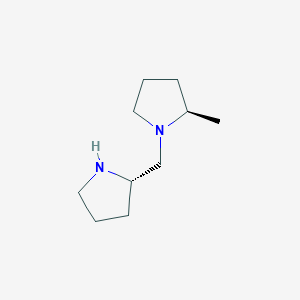
![1-Iodo-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B1504397.png)
